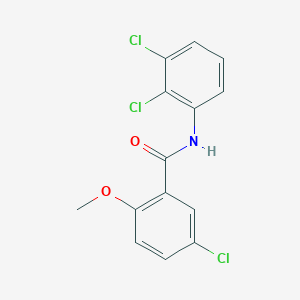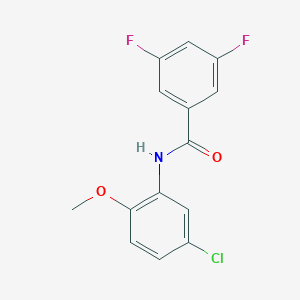
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide, also known as MQA, is a heterocyclic compound that has been widely studied in scientific research due to its potential therapeutic applications. MQA has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to disrupt the bacterial cell membrane, leading to cell death.
实验室实验的优点和局限性
One advantage of using 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide in lab experiments is its broad range of potential applications. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for investigation. However, one limitation of using 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide in lab experiments is its potential toxicity. Further investigation is needed to determine the safe dosage and potential side effects of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide.
未来方向
There are many potential future directions for research on 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide. One area of investigation could be the development of new synthetic methods for producing 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide with higher yields and purity. Another area of research could be the investigation of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide as a potential photosensitizer in photodynamic therapy for cancer treatment. Additionally, further investigation is needed to determine the safe dosage and potential side effects of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide, as well as its potential therapeutic applications in other areas.
合成方法
The synthesis of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide involves the reaction of 5-methyl-2-furancarboxaldehyde with 2-aminobenzonitrile in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a Knoevenagel condensation reaction with acryloyl chloride to produce 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide. The purity and yield of 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide can be improved through recrystallization and column chromatography.
科学研究应用
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-8-13(21-12)9-10-17(20)19-16-6-2-5-15-14(16)4-3-11-18-15/h2-11H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYLJEDQLXFMCH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-2-furyl)-N-5-quinolinylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)



![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)





![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)
